Superior In Vitro Potency Against Pseudomonas aeruginosa: Amikacin Hydrate vs. Netilmicin and Tobramycin
Amikacin hydrate demonstrates superior in vitro activity against Pseudomonas aeruginosa compared to netilmicin and offers a viable alternative when cross-resistance to gentamicin and tobramycin is observed. In a study of 147 randomly selected P. aeruginosa isolates, the MIC90 for amikacin was 12 mg/L, while netilmicin's MIC90 was 16 mg/L, representing a 25% lower concentration required to inhibit 90% of isolates [1]. Furthermore, while tobramycin was the most potent (MIC90: 4 mg/L), complete cross-resistance was observed with gentamicin (MIC90: 8 mg/L), making amikacin the preferred alternative in cases of gentamicin/tobramycin resistance [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | MIC90 = 12 mg/L |
| Comparator Or Baseline | Netilmicin: MIC90 = 16 mg/L; Tobramycin: MIC90 = 4 mg/L; Gentamicin: MIC90 = 8 mg/L |
| Quantified Difference | Amikacin MIC90 is 25% lower than netilmicin (12 vs 16 mg/L). Amikacin MIC90 is 3x higher than tobramycin (12 vs 4 mg/L) but active against gentamicin/tobramycin cross-resistant strains. |
| Conditions | 147 randomly selected strains of Pseudomonas aeruginosa; in vitro susceptibility testing. |
Why This Matters
This data justifies the selection of amikacin hydrate for research or clinical protocols targeting P. aeruginosa, especially in settings with documented gentamicin/tobramycin resistance, ensuring robust experimental outcomes or therapeutic efficacy.
- [1] Giamarellou H, et al. In-vitro susceptibility of Pseudomonas aeruginosa to old and new β-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1983;11(6):511-519. View Source
